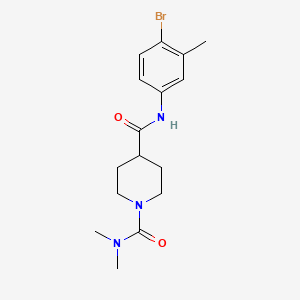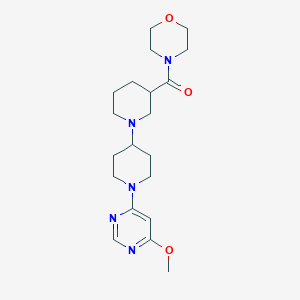![molecular formula C18H20ClN3O B5324966 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5324966.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide, also known as Trazodone, is a pharmaceutical drug that belongs to the class of antidepressants. It is used to treat major depressive disorder, anxiety disorders, and insomnia. Trazodone is a unique antidepressant that has a complex mechanism of action.
作用機序
The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide is not fully understood. It is believed to work by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation. This compound inhibits the reuptake of serotonin, which increases its availability in the brain. This compound also acts as an antagonist at the 5-HT2A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It increases the levels of serotonin in the brain, which can improve mood and reduce anxiety. This compound also has sedative properties, which can help with insomnia. It has been shown to decrease REM sleep and increase slow-wave sleep, which may contribute to its sleep-promoting effects.
実験室実験の利点と制限
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, this compound does have some limitations. It has a complex mechanism of action, which can make it difficult to study. It also has sedative properties, which can make it difficult to distinguish between its effects on mood and its effects on sleep.
将来の方向性
There are several future directions for 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide research. One area of research is the development of more selective serotonin reuptake inhibitors (SSRIs) that target specific serotonin receptors. Another area of research is the development of new antidepressants that have fewer side effects than current medications. This compound has also been investigated for its potential use in the treatment of other disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique antidepressant that has a complex mechanism of action. It has been extensively studied for its antidepressant, anxiolytic, and sleep-promoting effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of more selective SSRIs and the investigation of its potential use in other disorders.
合成法
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide is synthesized by the reaction of 1-(3-chlorophenyl)piperazine with phenylacetyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The resulting product is purified by recrystallization to obtain pure this compound.
科学的研究の応用
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its antidepressant and anxiolytic effects. It has also been investigated for its sleep-promoting properties. This compound has been found to be effective in treating depression and anxiety in both adults and children. It has also been used to treat insomnia in patients with depression. This compound has been shown to improve sleep quality and reduce the time it takes to fall asleep.
特性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJIRXINPMBLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![4-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5324899.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5324913.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)

![N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
![methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate](/img/structure/B5324948.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B5324956.png)
![4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-quinazolinone](/img/structure/B5324963.png)